molecular formula C5F10 B8331882 Hfp tfe CAS No. 25067-11-2

Hfp tfe

Cat. No. B8331882
CAS RN: 25067-11-2
M. Wt: 250.04 g/mol
InChI Key: PEVRKKOYEFPFMN-UHFFFAOYSA-N
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Patent
US05523346

Procedure details

In a 2-liter reactor were added 1000 gram of deionized water, 70 gram of fluoroacrylate (Zonyl TA-N from dupont), 130 gram of ammonium perfluorooctanoate (Fluororad FC-143, 3M). The mixture is a transparent microemulsion at 50° C. and maintained at a stirring speed of about 1200 rpm. The rector was then vacuumed and purged with tetrafluoroethylene gas three times to ensure oxygen content in the mixture to be below 30 ppm. Then the temperature of the mixture was raised and maintained to be about 90° C. A mixture of tetrafluoroethylene and hexafluoropropylene gas was charged to the reactor and the pressure inside the reactor was about 1500 kPa, in which the mole ratio of tetrafluoroethylene to hexafluoroethylene is about 70:30. Then, 0.4 gram of ammonium persulfate in 40 gram of water was pumped into the reactor to start the reaction. Reaction proceeded for about 234 minutes and was stopped. At the end of the reaction, the pressure of the reactor was about 600 kPa.
Name
fluoroacrylate
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
1000 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(=C)C([O-])=O.[F:7][C:8]([F:31])([C:12]([F:30])([F:29])C(F)(F)C(F)(F)[C:15]([F:24])([F:23])[C:16](F)([F:21])[C:17]([F:20])([F:19])[F:18])C([O-])=O.[NH4+]>O>[F:7][C:8]([F:31])=[C:12]([F:30])[F:29].[F:18][C:17]([F:20])([F:19])[C:16]([F:21])=[C:15]([F:24])[F:23] |f:1.2,4.5|

Inputs

Step One
Name
fluoroacrylate
Quantity
70 g
Type
reactant
Smiles
FC(C(=O)[O-])=C
Name
Quantity
130 g
Type
reactant
Smiles
FC(C(=O)[O-])(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F.[NH4+]
Name
Quantity
1000 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at a stirring speed of about 1200 rpm
CUSTOM
Type
CUSTOM
Details
purged with tetrafluoroethylene gas three times
TEMPERATURE
Type
TEMPERATURE
Details
Then the temperature of the mixture was raised
TEMPERATURE
Type
TEMPERATURE
Details
maintained
CUSTOM
Type
CUSTOM
Details
to be about 90° C
ADDITION
Type
ADDITION
Details
A mixture of tetrafluoroethylene and hexafluoropropylene gas
ADDITION
Type
ADDITION
Details
was charged to the reactor
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
At the end of the reaction

Outcomes

Product
Details
Reaction Time
234 min
Name
Type
Smiles
FC(=C(F)F)F.FC(C(=C(F)F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.